N-butyl-3-iodobenzamide
Description
N-Butyl-3-iodobenzamide is a halogenated benzamide derivative characterized by a butyl group attached to the nitrogen atom of the benzamide scaffold and an iodine substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₄INO, with a molecular weight of 319.14 g/mol. The iodine atom provides a heavy halogen for structural diversity, while the butyl chain confers lipophilicity, influencing solubility and membrane permeability.
Synthesis typically involves coupling 3-iodobenzoic acid with butylamine using carbodiimide-based reagents (e.g., EDCI) in anhydrous conditions, followed by purification via column chromatography .
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14g/mol |
IUPAC Name |
N-butyl-3-iodobenzamide |
InChI |
InChI=1S/C11H14INO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
IHQGJDRFLWBHKZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC=C1)I |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between N-butyl-3-iodobenzamide and two related iodobenzamide derivatives:
Structural and Functional Insights:
Its synthesis (34% yield) involves DL-alaninol, suggesting steric hindrance from the branched alkyl chain may reduce reaction efficiency. NMR data (δ 1.41 ppm for methyl, 3.70–4.38 ppm for hydroxyl-bearing CH₂) confirm structural integrity.
N-(3-Aminophenyl)-4-Iodobenzamide : The para-iodine position and aromatic amine group distinguish it from this compound. The amine enables conjugation or coordination chemistry. Higher molecular weight (338.14 g/mol) and planar structure may favor π-π stacking in solid-state applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
